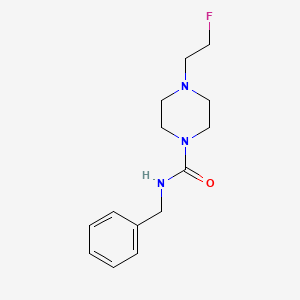
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide, also known as BFPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
Field
Neuroscience and Pharmacology
Application
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide is used in the development of potential multifunctional anti-Alzheimer’s agents .
Method
Scientists are attempting to develop hybrid molecules and multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets .
Results
Among the targets, N-(2-(1-(2-fluorobenzyl)piperidin-4-yl)ethyl)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide 17 exhibited balanced functions with an acceptable inhibitory effect upon h AChE and h MAO-B, considerable antioxidant activity with an IC 50 of 41.33 μM, outstanding copper chelation, Aβ 1–42 aggregation inhibition impact .
Anti-Tubercular Agents
Field
Pharmacology and Infectious Diseases
Application
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide is used in the design and synthesis of anti-tubercular agents .
Method
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results
Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Prostate Cell Growth Suppression
Field
Oncology and Pharmacology
Application
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide is hypothesized to suppress prostate cell growth in BPH by inducing apoptosis or affecting proliferation .
Method
The inhibitory action of HJZ-12 on prostate growth in rat BPH model and human BPH epithelial cell line (BPH-1) in vitro was investigated .
Results
The results of this study are not provided in the source .
Anti-Influenza Agents
Field
Pharmacology and Virology
Application
4,4-disubstituted N-benzyl piperidines, including N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide, have been found to inhibit the H1N1 influenza virus .
Method
These compounds are believed to exert their antiviral effects through specific hemagglutinin fusion peptide interaction .
Results
The specific results of this study are not provided in the source .
Anti-SARS-CoV2 Agents
Application
Compounds with a piperidine core, including N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide, have been discovered as potential inhibitors of SARS-CoV2 .
Method
The specific methods of application or experimental procedures are not provided in the source .
Results
α1 Antagonist
Field
Pharmacology
Application
Piperazine-derived α1 antagonist 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12) exhibited high subtype selectivity on α1D and α1A-ARs .
Results
Anti-Depressant Agents
Field
Pharmacology and Psychiatry
Application
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide may be used in the synthesis of anti-depressant molecules .
Results
Anti-Tubercular Agents
Results
Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Propiedades
IUPAC Name |
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-6-7-17-8-10-18(11-9-17)14(19)16-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQGDKZRYJYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
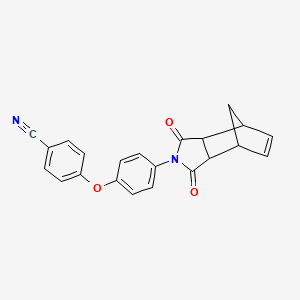
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)
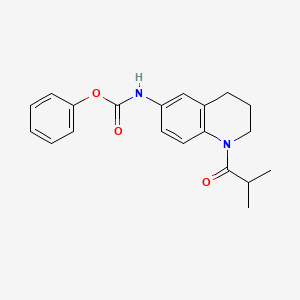
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)
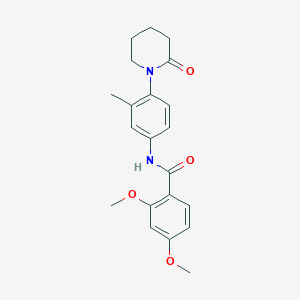
![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)
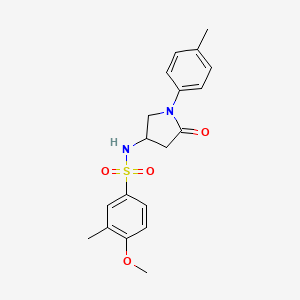

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)